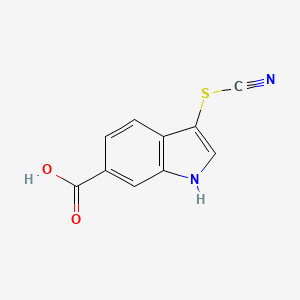

3-thiocyanato-1H-indole-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-thiocyanato-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2S/c11-5-15-9-4-12-8-3-6(10(13)14)1-2-7(8)9/h1-4,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVSBEAFPBVHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=C2SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-thiocyanato-1H-indole-6-carboxylic acid

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-thiocyanato-1H-indole-6-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 1H-indole-6-carboxylic acid, followed by the regioselective thiocyanation at the C-3 position of the indole ring. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview of the Synthetic Pathway

The proposed synthesis of this compound involves two key transformations:

-

Step 1: Synthesis of 1H-indole-6-carboxylic acid: This initial step focuses on the preparation of the indole core functionalized with a carboxylic acid at the 6-position. A common and efficient method is the hydrolysis of a corresponding ester precursor, such as methyl indole-6-carboxylate.

-

Step 2: Thiocyanation of 1H-indole-6-carboxylic acid: The second step introduces the thiocyanate group at the electron-rich C-3 position of the indole ring. A mild and effective method for this transformation utilizes p-toluenesulfonic acid (p-TSA) and ammonium thiocyanate.

The overall synthetic scheme is depicted below:

Experimental Protocols

Step 1: Synthesis of 1H-indole-6-carboxylic acid

This procedure outlines the hydrolysis of methyl indole-6-carboxylate to yield 1H-indole-6-carboxylic acid.[1]

Materials:

-

Methyl indole-6-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

50% (v/v) Hydrochloric acid (HCl)

Procedure:

-

In a suitable reaction vessel, dissolve methyl indole-6-carboxylate (11.0 g) in a mixture of tetrahydrofuran (150 ml), methanol (150 ml), and water (63 ml).[1]

-

To this solution, add lithium hydroxide monohydrate (15.8 g).[1]

-

Stir the reaction mixture at 60°C for 6 hours.[1]

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.[1]

-

Dissolve the resulting residue in water.

-

Acidify the aqueous solution with 50% (v/v) hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration and dry thoroughly to obtain 1H-indole-6-carboxylic acid.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Methyl indole-6-carboxylate (11.0 g) | [1] |

| Product | 1H-indole-6-carboxylic acid | [1] |

| Yield | 9.6 g (95%) | [1] |

| Appearance | Tan powder | [1] |

| Melting Point | 253-254 °C | [1] |

Step 2: Proposed Thiocyanation of 1H-indole-6-carboxylic acid

This proposed method is adapted from the efficient thiocyanation of various indole derivatives as reported by Das et al. (2010). This procedure is expected to be effective for the regioselective thiocyanation of 1H-indole-6-carboxylic acid at the C-3 position.

Materials:

-

1H-indole-6-carboxylic acid

-

Ammonium thiocyanate (NH₄SCN)

-

p-Toluenesulfonic acid (p-TSA)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1H-indole-6-carboxylic acid (1 mmol) and ammonium thiocyanate (1.6 mmol) in methanol (5 mL), add p-toluenesulfonic acid (0.2 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is anticipated to be complete within 30-45 minutes.

-

Upon completion, quench the reaction with an aqueous saturated sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic extracts and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford pure this compound.

Anticipated Quantitative Data:

The yields for the thiocyanation of various indoles using this method are reported to be in the range of 85-91%. A similar high yield is expected for the thiocyanation of 1H-indole-6-carboxylic acid.

| Parameter | Anticipated Value |

| Starting Material | 1H-indole-6-carboxylic acid (1 mmol) |

| Product | This compound |

| Expected Yield | 85-91% |

Logical Workflow of the Synthesis

The logical progression of the synthesis is straightforward, beginning with a commercially available or readily synthesized starting material and proceeding through two distinct chemical transformations.

References

The Biological Activity of 3-thiocyanato-1H-indole-6-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a thiocyanate (-SCN) group at the C3 position of the indole ring, coupled with a carboxylic acid moiety at the C6 position, yields 3-thiocyanato-1H-indole-6-carboxylic acid. This modification is of significant interest as the thiocyanate group is a versatile functional group known to impart potent biological effects, including anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related analogs, with a focus on its potential as a therapeutic agent.

Antiproliferative Activity

While specific quantitative antiproliferative data for this compound is not publicly available in the reviewed literature, a key study by Fortes, Silveira, et al. (2016) provides significant insights into the anticancer potential of the broader class of 3-thiocyanato-1H-indoles. A novel series of twenty 3-thiocyanato-1H-indoles was synthesized and evaluated for their antiproliferative activity against a panel of four human cancer cell lines: HL60 (promyelocytic leukemia), HEP-2 (larynx carcinoma), NCI-H292 (lung mucoepidermoid carcinoma), and MCF-7 (breast adenocarcinoma)[1].

The study found that several of the synthesized 3-thiocyanato-1H-indole derivatives displayed good to excellent levels of potency , with some compounds exhibiting IC50 values of less than or equal to 6 μM[1]. This indicates a promising potential for this class of compounds in the development of novel anticancer agents. A subsequent 2D-QSAR (Quantitative Structure-Activity Relationship) study on this series of compounds further corroborates the presence of significant cytotoxic activity against the HL60 cell line, suggesting that the structural features of these molecules are correlated with their biological activity[2][3].

Although the specific IC50 values for this compound are not detailed in the available abstracts, the general findings for the compound class suggest that it is a promising candidate for further investigation.

Potential Mechanisms of Action

The precise molecular mechanisms underlying the biological activity of this compound have not been elucidated. However, based on the known activities of indole derivatives and isothiocyanates, several potential signaling pathways and molecular targets can be hypothesized.

Indole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase (COX) enzymes. Additionally, indole compounds are known to induce apoptosis (programmed cell death) in cancer cells.

Isothiocyanates, the isomeric form of thiocyanates, are well-documented for their cancer-preventive and therapeutic properties. Their mechanisms of action are diverse and include the induction of phase II detoxification enzymes, inhibition of phase I enzymes involved in carcinogen activation, and the induction of apoptosis.

A possible workflow for the initial screening and mechanistic evaluation of this compound is depicted below.

Figure 1: A logical workflow for the biological evaluation of this compound.

Antimicrobial and Enzyme Inhibitory Potential

While no specific studies on the antimicrobial or enzyme inhibitory activity of this compound were identified, the broader classes of indole derivatives and thiocyanates/isothiocyanates have well-documented activities in these areas.

-

Antimicrobial Activity: Indole derivatives have been extensively studied for their antibacterial and antifungal properties. The indole nucleus is a key component of many antimicrobial agents. Similarly, isothiocyanates derived from natural sources are known to possess potent antimicrobial effects against a range of pathogens. Therefore, it is plausible that this compound may exhibit antimicrobial properties.

-

Enzyme Inhibition: As mentioned, indole-containing compounds have been developed as inhibitors for a variety of enzymes implicated in disease, including kinases, proteases, and cyclooxygenases. The thiocyanate moiety can also interact with enzymatic active sites, suggesting that this compound could be a candidate for enzyme inhibition screening.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. However, based on standard methodologies for assessing antiproliferative and antimicrobial activities of novel compounds, the following protocols can be proposed.

Antiproliferative Activity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HL60, HEP-2, NCI-H292, MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions of the compound are then added to the wells to achieve a range of final concentrations. Control wells receive the vehicle (DMSO) at the same final concentration.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: Workflow for the MTT-based antiproliferative assay.

Antimicrobial Activity Assay (Broth Microdilution for MIC Determination)

-

Bacterial/Fungal Culture: The test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase.

-

Inoculum Preparation: The culture is diluted to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (no compound) and negative control wells (no inoculum) are included.

-

Incubation: The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The available evidence suggests that this compound belongs to a class of compounds with significant potential as antiproliferative agents. The general activity of 3-thiocyanato-1H-indoles against various cancer cell lines warrants a more detailed investigation into the specific activity of the 6-carboxylic acid derivative.

Future research should focus on:

-

Synthesis and Purification: Development of a robust synthetic route to produce high-purity this compound for biological testing.

-

Quantitative Biological Evaluation: A comprehensive screening of the compound against a broader panel of cancer cell lines to determine its IC50 values and selectivity.

-

Antimicrobial and Enzyme Inhibition Screening: Evaluation of its activity against a range of pathogenic microorganisms and a panel of relevant enzymes to explore its full therapeutic potential.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound to understand its mode of action.

References

Unraveling the Anticancer Potential: A Technical Guide to the Mechanism of Action of 3-Thiocyanato-1H-indole-6-carboxylic Acid and its Analogs

For Immediate Release

A Deep Dive into the Cellular Machinery: The Anticancer Mechanisms of Novel Indole Compounds

This technical guide provides a comprehensive overview of the available scientific evidence regarding the mechanism of action of 3-thiocyanato-1H-indole-6-carboxylic acid and the broader class of 3-thiocyanato-1H-indoles. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics. While direct studies on this compound are limited, this guide synthesizes findings from closely related analogs to postulate its likely biological activities and molecular pathways.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a thiocyanate group at the 3-position of the indole ring has been shown to significantly enhance its cytotoxic and antiproliferative properties against various human cancer cell lines.

Postulated Core Mechanism of Action

Based on studies of analogous 3-thiocyanato-1H-indoles and related indole-isothiocyanates, the primary anticancer mechanism is believed to involve the induction of programmed cell death (apoptosis) and the disruption of the cell cycle. Evidence suggests that these compounds may exert their effects through a multi-pronged attack on cancer cells, potentially involving the generation of reactive oxygen species (ROS) and modulation of key signaling pathways that govern cell survival and proliferation.

Induction of Apoptosis

A key feature of the anticancer activity of this class of compounds is their ability to trigger apoptosis in cancer cells. This is a critical mechanism for eliminating malignant cells. The proposed apoptotic pathway is likely initiated through both intrinsic (mitochondrial) and extrinsic pathways, culminating in the activation of caspases, the executioners of apoptosis.

// Nodes "3-Thiocyanato-1H-indole-6-carboxylic_acid" [label="3-Thiocyanato-1H-indole-\n6-carboxylic acid (Analog)", fillcolor="#FBBC05", fontcolor="#202124"]; "ROS_Generation" [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mitochondrial_Stress" [label="Mitochondrial Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; "Bax_Activation" [label="↑ Bax Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Bcl2_Inhibition" [label="↓ Bcl-2 Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cytochrome_c_Release" [label="Cytochrome c Release", fillcolor="#F1F3F4", fontcolor="#202124"]; "Caspase9_Activation" [label="Caspase-9 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Caspase3_Activation" [label="Caspase-3 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "3-Thiocyanato-1H-indole-6-carboxylic_acid" -> "ROS_Generation" [color="#5F6368"]; "ROS_Generation" -> "Mitochondrial_Stress" [color="#5F6368"]; "Mitochondrial_Stress" -> "Bax_Activation" [color="#5F6368"]; "Mitochondrial_Stress" -> "Bcl2_Inhibition" [color="#5F6368"]; "Bax_Activation" -> "Cytochrome_c_Release" [color="#5F6368"]; "Bcl2_Inhibition" -> "Cytochrome_c_Release" [style=invis]; "Cytochrome_c_Release" -> "Caspase9_Activation" [color="#5F6368"]; "Caspase9_Activation" -> "Caspase3_Activation" [color="#5F6368"]; "Caspase3_Activation" -> "Apoptosis" [color="#5F6368"]; } . Figure 1: Postulated Intrinsic Apoptosis Pathway. This diagram illustrates the potential mechanism by which 3-thiocyanato-1H-indole analogs may induce apoptosis through the generation of ROS, leading to mitochondrial stress and subsequent caspase activation.

Cell Cycle Arrest

In addition to inducing apoptosis, 3-thiocyanato-indole derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the phases of division. This disruption of the cell cycle is a crucial aspect of their antiproliferative effects. Studies on related compounds have shown arrest at different phases, most notably the G2/M or S phase, suggesting an interference with the cellular machinery responsible for cell division.

// Nodes "Compound" [label="3-Thiocyanato-1H-indole-\n6-carboxylic acid (Analog)", fillcolor="#FBBC05", fontcolor="#202124"]; "G1" [label="G1 Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; "S" [label="S Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; "G2" [label="G2 Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; "M" [label="M Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; "Arrest_S" [label="S Phase Arrest", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Arrest_G2M" [label="G2/M Phase Arrest", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "G1" -> "S" [color="#5F6368"]; "S" -> "G2" [color="#5F6368"]; "G2" -> "M" [color="#5F6368"]; "M" -> "G1" [label="Cytokinesis", color="#5F6368"]; "Compound" -> "Arrest_S" [color="#5F6368"]; "Compound" -> "Arrest_G2M" [color="#5F6368"]; "Arrest_S" -> "S" [style=dashed, arrowhead=tee, color="#EA4335"]; "Arrest_G2M" -> "G2" [style=dashed, arrowhead=tee, color="#EA4335"]; } . Figure 2: Potential Cell Cycle Arrest Points. This diagram depicts the points in the cell cycle where analogs of this compound may induce arrest, thereby inhibiting cancer cell proliferation.

Quantitative Data on Analog Compounds

While specific IC50 values for this compound are not publicly available, a study by Fortes et al. (2016) provides valuable data on a series of twenty 3-thiocyanato-1H-indoles with substitutions at the N-1, C-2, and C-5 positions.[1] This data demonstrates the potent antiproliferative activity of this class of compounds against various human cancer cell lines.

| Compound Derivative | HL60 (IC50, µM) | HEP-2 (IC50, µM) | NCI-H292 (IC50, µM) | MCF-7 (IC50, µM) |

| N-Phenyl-3-thiocyanato-1H-indole | ≤ 6 | ≤ 6 | ≤ 6 | ≤ 6 |

| 1-Methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole | ≤ 6 | ≤ 6 | ≤ 6 | ≤ 6 |

| N-(4-chlorophenyl)-3-thiocyanato-1H-indole | > 6 | > 6 | > 6 | > 6 |

| 2-(4-chlorophenyl)-3-thiocyanato-1H-indole | > 6 | > 6 | > 6 | > 6 |

| 2-Phenyl-3-thiocyanato-1H-indole | > 6 | > 6 | > 6 | > 6 |

| Table 1: Antiproliferative Activity of Selected 3-Thiocyanato-1H-indole Analogs. Data extracted from Fortes et al., 2016.[1] |

Experimental Protocols

The following are representative methodologies for key experiments used to elucidate the mechanism of action of 3-thiocyanato-indole analogs. These protocols can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0, 2, 5, 10, 15, 20, and 25 µM) for 24 and 48 hours. A vehicle control (e.g., 0.01% DMSO) is also included.

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control.

// Nodes "Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Seed_Cells" [label="Seed Cancer Cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; "Incubate_24h" [label="Incubate 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; "Add_Compound" [label="Add Test Compound\n(various concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; "Incubate_Treatment" [label="Incubate 24/48h", fillcolor="#F1F3F4", fontcolor="#202124"]; "Add_MTT" [label="Add MTT Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubate_MTT" [label="Incubate 3-4h", fillcolor="#F1F3F4", fontcolor="#202124"]; "Dissolve_Formazan" [label="Dissolve Formazan\nin DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Read_Absorbance" [label="Read Absorbance", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Start" -> "Seed_Cells" [color="#5F6368"]; "Seed_Cells" -> "Incubate_24h" [color="#5F6368"]; "Incubate_24h" -> "Add_Compound" [color="#5F6368"]; "Add_Compound" -> "Incubate_Treatment" [color="#5F6368"]; "Incubate_Treatment" -> "Add_MTT" [color="#5F6368"]; "Add_MTT" -> "Incubate_MTT" [color="#5F6368"]; "Incubate_MTT" -> "Dissolve_Formazan" [color="#5F6368"]; "Dissolve_Formazan" -> "Read_Absorbance" [color="#5F6368"]; "Read_Absorbance" -> "End" [color="#5F6368"]; } . Figure 3: MTT Assay Workflow. A flowchart outlining the key steps in determining cell viability after treatment with a test compound.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound for a specified period (e.g., 24 hours).

-

Cell Harvesting: Both floating and adherent cells are collected and washed with PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.

-

Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like its close analogs, possesses significant anticancer potential. The core mechanism of action is likely centered on the induction of apoptosis and cell cycle arrest. However, to fully elucidate its therapeutic potential, further research is imperative. Future studies should focus on:

-

Direct Molecular Target Identification: Identifying the specific protein(s) or enzyme(s) that this compound directly interacts with.

-

Signaling Pathway Elucidation: Detailed investigation of the upstream and downstream signaling pathways modulated by the compound.

-

In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in preclinical animal models.

-

Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

This technical guide serves as a foundational resource for the ongoing investigation into this promising class of anticancer agents. The insights provided herein are intended to guide future research efforts and accelerate the development of novel and effective cancer therapies.

References

An In-depth Technical Guide on the Discovery and Isolation of 3-thiocyanato-1H-indole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 3-thiocyanato-1H-indole-6-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical research and development. This document details the scientific context of its discovery, provides a plausible experimental protocol for its synthesis and isolation based on established chemical methodologies, summarizes its physicochemical and biological data, and visualizes the underlying synthetic and potential signaling pathways.

Introduction and Discovery Context

This compound (CAS No. 885266-71-7) belongs to the class of indole thiocyanates, which have emerged as a promising scaffold in medicinal chemistry. The indole nucleus is a well-established privileged structure, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The introduction of a thiocyanate (-SCN) group at the C-3 position of the indole ring is a key chemical modification that has been shown to impart significant antiproliferative and anti-inflammatory properties to the parent molecule.[1]

The discovery of this compound and its derivatives is rooted in the systematic exploration of the chemical space around the indole scaffold to develop novel therapeutic agents, particularly for oncology. Researchers have focused on synthesizing libraries of substituted indoles to investigate structure-activity relationships (SAR). The thiocyanation of indoles is a strategic approach to introduce a versatile functional group that can participate in various biological interactions and serve as a precursor for further chemical modifications. The 6-carboxylic acid moiety, in turn, can enhance solubility and provide an additional site for interaction with biological targets or for the attachment of other functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value |

| CAS Number | 885266-71-7 |

| Molecular Formula | C₁₀H₆N₂O₂S |

| Molecular Weight | 218.24 g/mol |

| Appearance | Likely a solid (specifics not published) |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

| Storage Conditions | Store at 0-8°C |

Synthesis and Isolation: A Detailed Experimental Protocol

A specific, peer-reviewed synthesis protocol for this compound is not explicitly detailed in the available literature. However, based on established methods for the thiocyanation of indoles and the hydrolysis of esters, a robust two-step synthetic route can be proposed. This process begins with the thiocyanation of a readily available starting material, methyl indole-6-carboxylate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Step 1: Synthesis of Methyl 3-thiocyanato-1H-indole-6-carboxylate

This step involves the electrophilic substitution at the electron-rich C-3 position of the indole ring. A common and effective method for this transformation is the use of a thiocyanating agent generated in situ from an alkali metal thiocyanate and an oxidizing agent.

Materials:

-

Methyl indole-6-carboxylate

-

Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

-

N-Bromosuccinimide (NBS) or similar oxidizing agent

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

In a round-bottom flask, dissolve methyl indole-6-carboxylate (1 equivalent) in the chosen solvent (DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add ammonium thiocyanate or potassium thiocyanate (1.1 to 1.5 equivalents) to the solution and stir the suspension.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred suspension. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the starting material is consumed (typically within 1-3 hours), quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude methyl 3-thiocyanato-1H-indole-6-carboxylate by silica gel column chromatography using a hexane/ethyl acetate gradient.

Step 2: Hydrolysis to this compound

The final step is the saponification of the methyl ester to the carboxylic acid.

Materials:

-

Methyl 3-thiocyanato-1H-indole-6-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) and Water as solvents

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the purified methyl 3-thiocyanato-1H-indole-6-carboxylate in a mixture of THF and water.

-

Add an excess of lithium hydroxide or sodium hydroxide (2-3 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction progress by TLC until the ester is fully consumed.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

The desired this compound should precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Characterization Data (Predicted)

While specific experimental spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the indole ring protons, with characteristic shifts for the protons at positions 2, 4, 5, and 7. A broad singlet for the N-H proton of the indole and a downfield singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the ten carbon atoms, including the characteristic signal for the thiocyanate carbon (-SCN), the carbonyl carbon of the carboxylic acid, and the carbons of the indole ring. |

| IR Spectroscopy | A strong, sharp absorption band around 2150-2160 cm⁻¹ characteristic of the C≡N stretch of the thiocyanate group. A broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1680-1710 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the calculated molecular weight of 218.24. |

Biological Activity and Potential Applications

Research on a series of 3-thiocyanato-1H-indole derivatives has demonstrated their potential as anti-cancer agents. A study evaluating the antiproliferative activity of various substituted 3-thiocyanato-1H-indoles against a panel of human cancer cell lines revealed significant cytotoxic effects.[1] Although this compound was not specifically tested in this study, the data for related compounds provide a strong rationale for its potential in oncology drug discovery.

The table below summarizes the reported IC₅₀ values for some representative 3-thiocyanato-1H-indole derivatives against different cancer cell lines.[1]

| Compound (Substitution on Indole) | HL-60 (Leukemia) IC₅₀ (µM) | NCI-H292 (Lung) IC₅₀ (µM) | HEP-2 (Larynx) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |

| 1-Methyl | > 25 | > 25 | > 25 | > 25 |

| 1-Phenyl | 2.0 | 5.3 | 4.3 | 4.5 |

| 2-Phenyl | 10.1 | 12.5 | 11.2 | 10.8 |

| 5-Bromo | 3.5 | 4.1 | 3.8 | 4.2 |

| 5-Chloro | 2.8 | 3.5 | 3.2 | 3.9 |

Data extracted from a study on related 3-thiocyanato-1H-indole derivatives and is provided for context.[1]

The mechanism of action for these compounds is not yet fully elucidated but is thought to involve the modulation of key signaling pathways involved in cancer cell proliferation and survival. The thiocyanate group can act as a Michael acceptor or interact with cysteine residues in proteins, potentially inhibiting enzyme function.

Visualized Workflows and Pathways

To provide a clearer understanding of the processes described, the following diagrams have been generated using Graphviz.

Caption: Proposed two-step synthesis workflow for this compound.

Caption: Putative mechanism of action for this compound in cancer cells.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery, particularly in the development of new anti-cancer agents. While detailed information on its initial discovery and isolation is not widely published, its synthesis can be reliably achieved through a two-step process involving the thiocyanation of methyl indole-6-carboxylate followed by ester hydrolysis. The promising biological activity of related 3-thiocyanato-indole derivatives underscores the importance of further investigation into the therapeutic potential of this specific molecule. This technical guide provides a foundational resource for researchers and scientists working with this compound, offering insights into its synthesis, properties, and potential applications.

References

An In-depth Technical Guide to 3-thiocyanato-1H-indole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 3-thiocyanato-1H-indole-6-carboxylic acid. This document is intended for an audience of researchers, scientists, and professionals in drug development who are interested in indole derivatives and their applications.

Introduction

This compound is a member of the indole family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The indole scaffold is a common motif in a variety of biologically active compounds. The addition of a thiocyanate group at the 3-position and a carboxylic acid at the 6-position of the indole ring creates a molecule with potential for diverse chemical modifications and biological activities. This compound is primarily recognized as a valuable intermediate in the synthesis of novel pharmaceutical agents, particularly in the development of anti-cancer therapies.[1]

Physicochemical Properties

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 885266-71-7 |

| Molecular Formula | C₁₀H₆N₂O₂S |

| Molecular Weight | 218.24 g/mol |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)NC(=C2)SC#N |

| InChI Key | RBVSBEAFPBVHLE-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

| logP | Data not available |

Note: The properties in Table 2 are not experimentally determined and are listed as "Data not available" due to the absence of published experimental values. These would need to be determined empirically.

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general and effective method for the thiocyanation of indoles involves the use of a thiocyanating agent in the presence of a suitable catalyst. The following protocol is an adapted procedure based on known methods for the thiocyanation of indole derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

-

1H-Indole-6-carboxylic acid

-

Ammonium thiocyanate (NH₄SCN)

-

Oxone (2KHSO₅·KHSO₄·K₂SO₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1H-indole-6-carboxylic acid (1 equivalent) in methanol at 0 °C, add ammonium thiocyanate (2 equivalents).

-

Slowly add a solution of Oxone (1 equivalent) in water to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR: To determine the proton environment of the molecule.

-

¹³C NMR: To identify the carbon skeleton.

-

FT-IR: To identify characteristic functional groups, such as the C≡N stretch of the thiocyanate group (typically around 2150 cm⁻¹) and the C=O stretch of the carboxylic acid.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Below is a workflow diagram illustrating the synthesis process.

References

Structural Elucidation of 3-thiocyanato-1H-indole-6-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-thiocyanato-1H-indole-6-carboxylic acid is a specialized organic molecule with potential applications in pharmaceutical and agrochemical research.[1] Its structure combines three key functional moieties: an indole nucleus, a carboxylic acid group, and a thiocyanate group. The indole scaffold is a common feature in many biologically active compounds. The addition of a thiocyanate group at the 3-position and a carboxylic acid at the 6-position introduces unique electronic and steric properties, making it a valuable intermediate for the synthesis of novel therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.[1]

This guide provides a comprehensive overview of the structural elucidation of this compound, detailing a plausible synthetic route and the expected outcomes from key analytical techniques.

Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₆N₂O₂S |

| Molecular Weight | 218.24 g/mol |

| CAS Number | 885266-71-7 |

| Appearance | Predicted to be a solid |

Hypothetical Synthesis

The synthesis of this compound can be envisioned as a two-step process, beginning with the hydrolysis of a commercially available ester, followed by a regioselective thiocyanation.

Experimental Protocol

Step 1: Synthesis of 1H-indole-6-carboxylic acid

This procedure is adapted from the hydrolysis of methyl indole-6-carboxylate.[1]

-

To a solution of methyl indole-6-carboxylate (1.0 eq) in a 1:1 mixture of methanol and tetrahydrofuran, add an aqueous solution of lithium hydroxide (2.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the organic solvents under reduced pressure.

-

Dilute the aqueous residue with water and acidify with 1 M hydrochloric acid until a precipitate forms.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-indole-6-carboxylic acid.

Step 2: Synthesis of this compound

This procedure is a hypothetical adaptation of general methods for the C-3 thiocyanation of indoles.

-

Suspend 1H-indole-6-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or acetic acid.

-

Add ammonium thiocyanate (2.5 eq) to the suspension.

-

Cool the mixture in an ice bath and add a solution of a suitable oxidizing agent (e.g., N-bromosuccinimide or iodine) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Structural Elucidation and Spectroscopic Analysis

The structure of the final compound would be confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum is crucial for identifying the protons on the indole ring and confirming the substitution pattern. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH) | ~11.5 | br s | - |

| H-2 | ~7.8 | s | - |

| H-4 | ~7.9 | d | ~8.0 |

| H-5 | ~7.6 | dd | ~8.0, ~1.5 |

| H-7 | ~8.1 | d | ~1.5 |

| COOH | ~12.5 | br s | - |

-

The downfield shifts of the aromatic protons are expected due to the electron-withdrawing nature of the carboxylic acid and thiocyanate groups.

-

The N-H proton of the indole and the carboxylic acid proton are expected to be broad singlets at very downfield chemical shifts.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Table 2 summarizes the predicted chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~130 |

| C-3 | ~95 |

| C-3a | ~128 |

| C-4 | ~122 |

| C-5 | ~124 |

| C-6 | ~130 |

| C-7 | ~115 |

| C-7a | ~135 |

| COOH | ~168 |

| SCN | ~112 |

-

The C-3 carbon is expected to be significantly shielded due to the attachment of the thiocyanate group.

-

The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule. The predicted characteristic absorption bands are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad |

| N-H stretch (Indole) | ~3400 | Medium |

| C≡N stretch (Thiocyanate) | ~2150 | Strong, sharp |

| C=O stretch (Carboxylic Acid) | ~1700 | Strong |

| C=C stretch (Aromatic) | 1600-1450 | Medium |

| C-O stretch (Carboxylic Acid) | ~1300 | Medium |

-

The broad O-H stretch of the carboxylic acid is a highly characteristic feature.

-

The sharp, strong absorption around 2150 cm⁻¹ is indicative of the thiocyanate group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity |

| 218 | [M]⁺ (Molecular Ion) |

| 201 | [M - OH]⁺ |

| 173 | [M - COOH]⁺ |

| 160 | [M - SCN]⁺ |

| 116 | [Indole ring fragment]⁺ |

-

The molecular ion peak at m/z 218 would confirm the molecular weight.

-

Characteristic losses of the hydroxyl, carboxylic acid, and thiocyanate groups are expected to be observed.

Visualizations

Synthetic Workflow

Caption: Hypothetical two-step synthesis of the target compound.

Analytical Workflow for Structural Elucidation

Caption: Workflow for the structural analysis of the final product.

Conclusion

The structural elucidation of this compound relies on a combination of modern synthetic and analytical techniques. While experimental data for this specific molecule is not widely published, this guide provides a robust, theoretically grounded framework for its synthesis and characterization. The predicted spectroscopic data, based on the known properties of its constituent functional groups, offers a clear roadmap for researchers and scientists working on the synthesis and analysis of this and related compounds. The unique combination of the indole core, a carboxylic acid, and a thiocyanate group makes it a compound of significant interest for further investigation in medicinal and materials chemistry.

References

In Vitro Screening of 3-Thiocyanato-1H-indole-6-carboxylic Acid: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the in vitro screening of indole compounds related to 3-thiocyanato-1H-indole-6-carboxylic acid. To date, specific experimental data for this compound is not available in the public domain. The information presented herein is based on a study of structurally similar 3-thiocyanato-1H-indole derivatives and serves as a guide for potential screening approaches.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the indole ring, such as with a thiocyanate group at the C-3 position, has been explored as a strategy for developing novel therapeutic agents, particularly in oncology.[1][2] The thiocyanate moiety can modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. This guide focuses on the in vitro screening of 3-thiocyanato-1H-indole derivatives, with a specific interest in their potential anticancer activity. While data on this compound is lacking, the broader class of 3-thiocyanato-1H-indoles has demonstrated notable antiproliferative effects against various human cancer cell lines.[1]

Antiproliferative Activity of 3-Thiocyanato-1H-indole Derivatives

A study by Silveira et al. (2016) investigated the antiproliferative activity of a series of twenty 3-thiocyanato-1H-indole derivatives against four human cancer cell lines: HL60 (promyelocytic leukemia), HEP-2 (cervical carcinoma), NCI-H292 (lung cancer), and MCF-7 (breast adenocarcinoma).[1] The half-maximal inhibitory concentrations (IC50) were determined to quantify the cytotoxic potency of these compounds.

Data Summary

The following table summarizes the IC50 values for the twenty 3-thiocyanato-1H-indole derivatives as reported by Silveira et al. (2016). It is important to note that This compound was not included in this study.

| Compound | N-1 Substitution | C-2 Substitution | C-5 Substitution | HL60 IC50 (µM) | HEP-2 IC50 (µM) | NCI-H292 IC50 (µM) | MCF-7 IC50 (µM) |

| 1a | H | H | H | > 25 | > 25 | > 25 | > 25 |

| 1b | CH3 | H | H | > 25 | > 25 | > 25 | > 25 |

| 1c | Phenyl | H | H | 1.83 | 3.24 | 4.31 | 5.32 |

| 1d | 4-Chlorophenyl | H | H | 6.71 | 8.92 | 10.4 | 12.3 |

| 1e | 4-Methoxyphenyl | H | H | 4.21 | 6.33 | 7.89 | 9.01 |

| 2a | H | Phenyl | H | 7.82 | 9.14 | 11.2 | 13.4 |

| 2b | H | 4-Chlorophenyl | H | 6.15 | 7.88 | 9.92 | 11.7 |

| 2c | H | 4-Methoxyphenyl | H | 9.34 | 11.5 | 13.8 | 15.6 |

| 3a | CH3 | Phenyl | H | 5.29 | 7.11 | 8.76 | 10.2 |

| 3b | CH3 | 4-Chlorophenyl | H | 1.25 | 2.98 | 3.54 | 4.87 |

| 3c | CH3 | 4-Methoxyphenyl | H | 8.01 | 10.2 | 12.1 | 14.3 |

| 4a | H | H | Cl | 3.45 | 5.67 | 6.98 | 8.12 |

| 4b | H | H | Br | 2.98 | 4.87 | 5.99 | 7.03 |

| 4c | H | H | F | 4.01 | 6.12 | 7.54 | 8.88 |

| 5a | CH3 | H | Cl | 2.11 | 3.98 | 4.76 | 5.99 |

| 5b | CH3 | H | Br | 1.87 | 3.54 | 4.21 | 5.34 |

| 5c | CH3 | H | F | 2.54 | 4.32 | 5.11 | 6.43 |

| 6a | Phenyl | H | Cl | 1.02 | 2.54 | 3.11 | 4.21 |

| 6b | Phenyl | H | Br | 0.89 | 2.11 | 2.87 | 3.98 |

| 6c | Phenyl | H | F | 1.32 | 2.87 | 3.43 | 4.56 |

Data extracted from Silveira, C. C., et al. (2016). Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents. European Journal of Medicinal Chemistry, 118, 21-26.

Experimental Protocols

The primary in vitro screening method for assessing the anticancer activity of the 3-thiocyanato-1H-indole derivatives was the MTT assay.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines (e.g., HL60, HEP-2, NCI-H292, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Test compound (3-thiocyanato-1H-indole derivative)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells from exponential phase cultures.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).

-

Incubate the plate for another 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow the MTT to be metabolized.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium from the wells.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates the general workflow for screening potential anticancer compounds using a cell-based assay like the MTT assay.

References

Preliminary Toxicity Assessment of 3-Thiocyanato-1H-indole-6-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicological assessment of 3-thiocyanato-1H-indole-6-carboxylic acid based on available data for structurally related compounds. No direct toxicity studies for this compound have been identified in the public domain. Therefore, the information presented herein should be interpreted with caution and is intended for research and informational purposes only. Direct toxicological evaluation of the specific compound is necessary for a definitive safety assessment.

Introduction

This compound is a molecule of interest in pharmaceutical research and organic synthesis, recognized for its unique thiocyanate functional group attached to an indole scaffold.[1] While this compound is available from commercial suppliers for research purposes, a comprehensive toxicological profile is not publicly available.[2][3] This guide provides a preliminary toxicity assessment by examining the known toxicological data of its core components: the indole nucleus and the thiocyanate group, with a particular focus on the cytotoxicity of structurally similar 3-thiocyanato-1H-indole derivatives.

Toxicological Profile of the Indole Scaffold

The indole ring is a common motif in a vast array of biologically active compounds and pharmaceuticals. The toxicity of indole derivatives is highly dependent on the nature and position of their substituents.[4][5][6][7]

Cytotoxicity of Indole Derivatives

Numerous studies have demonstrated the cytotoxic potential of various indole derivatives against a range of human cancer cell lines. This cytotoxicity is a key consideration in their development as anticancer agents but also a flag for potential toxicity to healthy tissues. For instance, certain bis-indole derivatives have shown IC50 values ranging from 0.50 µM to 7.82 µM against various cell lines.[4] Other studies have reported potent cytotoxic activity of indole-containing hybrids with IC50 values as low as 0.022 to 0.074 µM.[7]

Toxicological Profile of the Thiocyanate Group

Thiocyanate (SCN-) is a pseudohalide anion present in biological fluids. It is generally considered to be of low toxicity.[8]

Acute Toxicity

The oral LD50 of sodium thiocyanate in rats is reported to be 764 mg/kg.[8] In humans, thiocyanate poisoning can lead to gastrointestinal, neurologic, and cardiovascular toxicity, though this is typically associated with high-level exposure.[9][10]

Chronic Toxicity and Other Effects

Prolonged exposure to thiocyanate in animal studies has been associated with decreased thyroid gland activity.[11] However, thiocyanate can also exhibit protective effects, acting as a substrate for peroxidases to generate the antimicrobial compound hypothiocyanous acid (HOSCN) and detoxifying more potent oxidants like hypochlorous acid.[8][12]

Cytotoxicity of 3-Thiocyanato-1H-indole Derivatives

The most relevant data for a preliminary assessment of this compound comes from a study on a series of 3-thiocyanato-1H-indoles.[13] While not the exact molecule, these compounds share the core 3-thiocyanato-indole structure.

In Vitro Antiproliferative Activity

A study by da Silva et al. (2016) synthesized a series of 3-thiocyanato-1H-indoles and evaluated their antiproliferative activity against four human cancer cell lines. Several of these compounds displayed good to excellent potency.[13] The results suggest that the indole-3-thiocyanate motif is a viable scaffold for cytotoxic compounds.[13] It was also noted that the tested compounds were non-hemolytic.[13]

Table 1: Cytotoxicity (IC50) of Selected 3-Thiocyanato-1H-indoles against Human Cancer Cell Lines

| Compound | HL-60 (Leukemia) IC50 (µM) | NCI-H292 (Lung) IC50 (µM) | HEP-2 (Larynx) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| N-Phenyl-3-thiocyanato-1H-indole | 1.8 | 3.5 | 4.8 | 5.2 |

| 1-Methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole | 0.9 | 2.1 | 2.5 | 3.7 |

| N-(4-Chlorophenyl)-3-thiocyanato-1H-indole | 4.1 | 6.2 | 7.9 | 8.5 |

| 2-(4-Chlorophenyl)-3-thiocyanato-1H-indole | 3.2 | 5.8 | 6.1 | 7.3 |

| 2-Phenyl-3-thiocyanato-1H-indole | 5.5 | 8.9 | 9.3 | 10.1 |

| Doxorubicin (Control) | 0.8 | 1.2 | 1.5 | 2.1 |

Source: Adapted from da Silva et al., European Journal of Medicinal Chemistry, 2016.[13]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxicity of the 3-thiocyanato-1H-indole derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Culture: Human tumor cell lines (HL-60, NCI-H292, HEP-2, and MCF-7) were grown in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Plating: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO) for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, the culture medium was removed, and a fresh medium containing MTT was added to each well. The plates were incubated for a further 3 hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The MTT solution was removed, and a solvent (e.g., DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) was determined by plotting the percentage of viable cells against the compound concentration.

Visualizations

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Potential (Hypothetical) Signaling Pathways Affected by Indole Derivatives

Indole derivatives are known to interact with a multitude of cellular signaling pathways, which may contribute to their cytotoxic effects. The specific pathways affected by this compound are unknown, but based on the broader class of indole compounds, potential targets could include pathways involved in apoptosis, cell cycle regulation, and kinase signaling.

Caption: Hypothetical signaling pathways potentially modulated by indole derivatives leading to cytotoxicity.

Conclusion

In the absence of direct toxicological data for this compound, this preliminary assessment draws upon information from its structural analogs and constituent functional groups. The available data on 3-thiocyanato-1H-indoles indicate that this class of compounds can exhibit significant in vitro cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The indole scaffold is a well-established pharmacophore with diverse biological activities, and its toxicity is highly structure-dependent. The thiocyanate group is generally of low toxicity.

Based on this analysis, it is reasonable to hypothesize that this compound may also possess cytotoxic properties. However, the addition of the carboxylic acid group at the 6-position could significantly alter its pharmacokinetic and pharmacodynamic properties, including its solubility, cell permeability, and target interactions, thereby influencing its overall toxicity profile.

Therefore, it is imperative that comprehensive in vitro and in vivo toxicological studies are conducted on this compound to establish a definitive safety profile before any further development or application. This should include assessments of cytotoxicity against a broader panel of cell lines (both cancerous and non-cancerous), genotoxicity, acute and chronic toxicity in animal models, and an evaluation of its metabolic fate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiocyanate toxicity: a teaching case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of prolonged cyanide and thiocyanate feeding in rats. | Semantic Scholar [semanticscholar.org]

- 12. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Thiocyanato-1H-indole-6-carboxylic Acid Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-thiocyanato-1H-indole-6-carboxylic acid derivatives and their analogs, focusing on their synthesis, biological activity, and potential as anticancer agents. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a thiocyanate group at the C3 position of the indole ring has been shown to be a promising strategy for the development of novel therapeutic agents, particularly in the realm of oncology. This guide will delve into the specifics of 3-thiocyanato-1H-indole derivatives, with a particular focus on analogs related to a 6-carboxylic acid backbone, summarizing key findings on their synthesis, in vitro efficacy, and potential mechanisms of action.

While this compound is commercially available and serves as a key intermediate in the synthesis of novel pharmaceuticals, detailed biological activity data for this specific parent compound is not extensively available in the public domain.[1] However, a number of its analogs have been synthesized and evaluated, providing valuable insights into the structure-activity relationships of this chemical class.

Synthesis of 3-Thiocyanato-1H-indole Derivatives

A general synthetic approach to 3-thiocyanato-1H-indoles involves the direct thiocyanation of a substituted indole precursor. A common method employs ammonium thiocyanate (NH₄SCN) in the presence of an oxidizing agent like Oxone® (potassium peroxymonosulfate).

General Experimental Protocol for Thiocyanation of Indoles

The following protocol is a general representation of the synthesis of 3-thiocyanato-1H-indoles, based on methodologies reported in the literature.[2]

Materials:

-

Substituted 1H-indole

-

Ammonium thiocyanate (NH₄SCN)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted 1H-indole (1.0 eq) in a mixture of MeOH and H₂O is added ammonium thiocyanate (2.0 eq).

-

The mixture is cooled to 0 °C in an ice bath.

-

Oxone® (1.0 eq) is added portion-wise over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired 3-thiocyanato-1H-indole derivative.

Note: This is a generalized protocol. Specific reaction conditions, such as solvent ratios, reaction times, and purification methods, may vary depending on the specific indole substrate.

A visual representation of the general synthetic workflow is provided below.

In Vitro Anticancer Activity

A series of twenty 3-thiocyanato-1H-indole derivatives with substitutions at the N-1, C-2, and C-5 positions have been synthesized and evaluated for their antiproliferative activity against a panel of four human cancer cell lines: HL-60 (leukemia), HEP-2 (laryngeal carcinoma), NCI-H292 (lung carcinoma), and MCF-7 (breast adenocarcinoma).[2] Doxorubicin was used as a positive control in these studies.

Quantitative Data Summary

The cytotoxic activity of these compounds, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), is summarized in the table below. Several of the 3-thiocyanato-1H-indole analogs displayed good to excellent potency, with IC₅₀ values in the low micromolar range.[2]

| Compound | R¹ | R² | R⁵ | HL-60 IC₅₀ (µM) | HEP-2 IC₅₀ (µM) | NCI-H292 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 1 | H | H | H | 3.21 | 18.9 | 14.9 | 14.7 |

| 2 | H | H | F | 2.53 | 15.7 | 21.5 | 6.85 |

| 3 | H | H | Cl | 5.63 | 11.8 | 4.41 | 11.2 |

| 4 | H | H | Br | 3.65 | 16.3 | 14.2 | 11.9 |

| 5 | H | H | CN | 2.91 | 16.8 | 13.9 | 10.9 |

| 6 | H | Ph | H | 1.83 | 6.12 | 13.8 | 10.1 |

| 7 | H | 4-Cl-Ph | H | 2.01 | 8.31 | 12.1 | 11.3 |

| 8 | H | 4-MeO-Ph | H | 4.33 | >50 | >50 | >50 |

| 9 | H | 4-NO₂-Ph | H | 3.11 | 10.5 | 11.2 | 12.3 |

| 10 | Me | H | H | 0.63 | 13.7 | 5.31 | 10.8 |

| 11 | Me | H | F | 1.12 | 10.9 | 6.18 | 9.87 |

| 12 | Me | H | Cl | 1.35 | 12.3 | 7.34 | 11.1 |

| 13 | Me | H | Br | 0.98 | 11.5 | 4.98 | 10.2 |

| 14 | Me | H | CN | 1.05 | 9.88 | 5.12 | 8.99 |

| 15 | Me | Ph | H | 2.11 | 7.89 | 9.87 | 10.5 |

| 16 | Me | 4-Cl-Ph | H | 1.98 | 6.98 | 8.76 | 9.98 |

| 17 | Ph | H | H | 1.15 | 4.32 | 3.87 | 5.65 |

| 18 | 4-Cl-Ph | H | H | 2.34 | 7.89 | 9.01 | 10.1 |

| 19 | Me | 4-Cl-Ph | H | 1.54 | 5.43 | 4.87 | 6.98 |

| 20 | H | H | NO₂ | 2.87 | 14.3 | 12.8 | 13.1 |

Data extracted from Silveira, C. C., et al. (2016). European Journal of Medicinal Chemistry, 118, 21-26.[2]

Experimental Protocol for Cytotoxicity Assay (General)

The following is a generalized protocol for determining the in vitro cytotoxicity of compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method.

Materials:

-

Human cancer cell lines (e.g., HL-60, HEP-2, NCI-H292, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well microplates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ values are determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

While the precise molecular targets of 3-thiocyanato-1H-indole derivatives have not been definitively elucidated, the broader class of indole-containing compounds has been shown to exert anticancer effects through the modulation of key cellular signaling pathways. One of the most prominent of these is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, survival, and angiogenesis.

Indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (DIM), have been reported to inhibit the PI3K/Akt/mTOR signaling cascade.[3] This inhibition can lead to the suppression of downstream effectors that promote cancer cell survival and proliferation. It is plausible that 3-thiocyanato-1H-indole derivatives share a similar mechanism of action, leveraging the indole scaffold to interact with components of this critical pathway.

The proposed mechanism involves the inhibition of Akt phosphorylation, a key activation step in the pathway. By preventing the activation of Akt, these compounds can effectively block the downstream signaling events that contribute to tumorigenesis.

Conclusion and Future Directions

3-Thiocyanato-1H-indole derivatives represent a promising class of compounds with demonstrated in vitro anticancer activity. The synthetic accessibility of this scaffold allows for the generation of diverse analogs, enabling the exploration of structure-activity relationships to optimize potency and selectivity. While the 6-carboxylic acid derivative is a key building block, further studies are needed to elucidate its specific biological profile.

Future research in this area should focus on several key aspects:

-

Synthesis and Evaluation of this compound and its Direct Analogs: A thorough investigation into the anticancer properties of the core compound and its derivatives is warranted.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and confirming the role of the PI3K/Akt/mTOR pathway in the anticancer activity of these compounds will be crucial for their further development.

-

In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Structure-Activity Relationship (SAR) Refinement: Further diversification of the indole scaffold at various positions will help in refining the SAR and designing next-generation compounds with improved therapeutic potential.

References

A Technical Guide to the Spectroscopic Characterization of 3-Thiocyanato-1H-indole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiocyanato-1H-indole-6-carboxylic acid (CAS: 885266-71-7, Molecular Formula: C₁₀H₆N₂O₂S) is a specialized organic molecule that holds potential as a versatile building block in medicinal chemistry and drug discovery.[1] Its indole scaffold is a common motif in numerous biologically active compounds, and the presence of both a thiocyanate and a carboxylic acid group offers unique opportunities for chemical modification and biological interaction.

Data Presentation

The following tables summarize the expected spectroscopic data for this compound. This information is derived from established principles of NMR, IR, and MS spectroscopy and by comparison with data from related indole and carboxylic acid derivatives.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |

| Proton | δ (ppm) |

| NH (indole) | 11.0 - 12.0 (broad s) |

| COOH | 12.0 - 13.0 (broad s) |

| H2 (indole) | 7.5 - 8.0 (s) |

| H4 (indole) | 7.8 - 8.2 (d) |

| H5 (indole) | 7.2 - 7.6 (dd) |

| H7 (indole) | 7.9 - 8.3 (d) |

Note: Predicted chemical shifts are for a DMSO-d₆ solvent. Actual values may vary based on solvent and experimental conditions.

Table 2: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (carboxylic acid) | 2500-3300 | Broad |

| N-H (indole) | 3200-3500 | Medium, broad |

| C-H (aromatic) | 3000-3100 | Medium |

| S-C≡N (thiocyanate) | 2140-2160 | Strong, sharp |

| C=O (carboxylic acid) | 1680-1710 | Strong |